3,3-Difluoro-2-hydroxypropanoic acid

Descripción

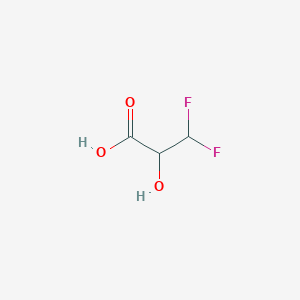

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-difluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZVULXGMGJDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371961-43-2 | |

| Record name | 3,3-difluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Difluoro 2 Hydroxypropanoic Acid

Chemical Synthesis Approaches for 3,3-Difluoro-2-hydroxypropanoic Acid

The chemical synthesis of this compound presents unique challenges due to the need to precisely install both a geminal difluoromethylene group and an α-hydroxy carboxylic acid functionality. Various strategies have been developed to address these challenges, ranging from multi-step sequences involving novel intermediates to more direct electrochemical methods.

Strategies for the Construction of Geminal Difluoromethylene and α-Hydroxy Carboxylic Acid Moieties

The construction of the key structural features of this compound often involves the strategic introduction of fluorine atoms and the formation of the α-hydroxy acid group. One notable approach involves the use of gem-difluoroalkenes as versatile building blocks. These compounds are susceptible to nucleophilic attack at the difluorinated carbon, which can be exploited to introduce the desired functionality. nih.gov However, a common challenge is the propensity for β-fluoride elimination, which leads to the formation of monofluoroalkenes as byproducts. nih.gov To overcome this, "fluorine-retentive" strategies have been developed that favor the desired hydrofunctionalization. nih.gov

Another strategy centers on the use of α-fluorocarboxylic acids, which can be synthesized from readily available esters through electrophilic fluorination followed by hydrolysis. These precursors can then undergo further transformations to introduce the second fluorine atom and the hydroxyl group. cardiff.ac.uk The gem-difluoro motif is a known bioisostere for carbonyl, sulfonyl, and oxygen atoms, and its installation can significantly impact a molecule's properties. nih.gov

Multi-step Reaction Sequences for the Preparation of this compound

A practical, multi-step synthesis for this compound has been developed, which is particularly important for its role as an intermediate in pharmaceuticals and agrochemicals. google.com This method proceeds through a novel intermediate, 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester, which is formed by the chlorination of a 4,4-difluoro-3-oxobutanoic acid ester. google.com This intermediate is then reacted with an acid to form 3,3-difluoro-1,1-dichloro-2-propanone. google.com The final step involves the reaction of this degradation product with a basic aqueous solution to yield this compound. google.com This process is advantageous as it allows for the production of the target molecule through a relatively short and efficient process. google.com

The key steps of this synthesis are outlined in the table below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 4,4-difluoro-3-oxobutanoic acid ester | Chlorine (Cl₂) | 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester |

| 2 | 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester | Acid | 3,3-difluoro-1,1-dichloro-2-propanone |

| 3 | 3,3-difluoro-1,1-dichloro-2-propanone | Basic aqueous solution | This compound |

This sequence highlights the utility of halogenated intermediates in achieving the desired difluorinated structure.

Electrochemical Synthesis Approaches for Fluorinated Propanoic Acids

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis for the preparation of fluorinated compounds. numberanalytics.com Electrochemical fluorination typically involves the anodic oxidation of a fluoride (B91410) ion to generate a highly reactive fluorinating species, which then reacts with the organic substrate. numberanalytics.com This technique has been successfully applied to the synthesis of a wide range of fluorinated molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

While direct electrochemical synthesis of this compound is not extensively detailed in the provided context, related electrochemical reactions provide insight into the potential of this approach. For instance, the "crossed" Kolbe reaction involving trifluoroacetic acid and propionic acid has been investigated, though it did not yield the expected trifluoropropane. researchgate.net Instead, a mixture of other trifluoromethylated products was obtained. researchgate.net This indicates that the electrochemical behavior of fluorinated carboxylic acids is complex and requires careful control of reaction conditions. More recent developments in electrochemical fluorination have focused on improving efficiency and selectivity, including the use of new electrochemical cells and fluorinating agents. numberanalytics.com A plausible mechanism for electrochemical fluorination involves the oxidation of an oxamic acid to form an unstable carboxyl radical, which then undergoes decarboxylation to generate an acyl radical. youtube.com A subsequent electron transfer and trapping of a fluoride anion leads to the final fluorinated product. youtube.com

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. Consequently, significant research has been directed towards the development of enantioselective methods for the synthesis of chiral this compound and related α-hydroxy acids.

Asymmetric Catalysis in the Preparation of Chiral Difluoro-α-hydroxy Acids

Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, is a cornerstone of modern organic synthesis. In the context of preparing chiral difluoro-α-hydroxy acids, various catalytic systems have been explored. While specific examples for this compound are not detailed, analogous reactions provide valuable insights. For instance, the asymmetric hydrogenation of α-trifluoromethylidene lactams catalyzed by a Rh/f-spiroPhos complex has been shown to produce chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities. rsc.org Similarly, Ir-catalyzed dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters yields chiral aryl β-hydroxy α-amino derivatives with high diastereo- and enantioselectivities. rsc.org

The development of chiral catalysts, such as those derived from binaphthol, has been instrumental in advancing asymmetric synthesis. acs.org These catalysts can activate substrates in an asymmetric fashion, leading to the preferential formation of one enantiomer. Chiral phosphoric acids have also emerged as powerful catalysts for a range of asymmetric transformations. sioc-journal.cn

Biocatalytic Routes for Stereoselective Production of Fluorinated α-Hydroxy Acids

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental benignity. semanticscholar.org For the stereoselective production of fluorinated α-hydroxy acids, enzymes such as lactate (B86563) dehydrogenases (LDHs) have shown great promise. nih.govresearchgate.net

A feasible strategy for producing both enantiomers of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (a close analog) involves the reduction of the corresponding pyruvate (B1213749) using LDHs. nih.gov In one study, l-LDHs from animals and d/l-LDHs from lactic acid bacteria were successfully used to catalyze the synthesis of chiral 3,3,3-trifluorolactic acid from 3,3,3-trifluoro-2-oxopropionic acid with good yields and excellent stereoselectivity. nih.gov To ensure the continuous supply of the necessary cofactor (NADH), a nicotinamide (B372718) adenine (B156593) dinucleotide regeneration system was constructed using formate (B1220265) dehydrogenase. nih.govresearchgate.net Under optimized conditions, specific LDHs were able to completely convert the starting material to the optically pure (S)- or (R)-enantiomer with an enantiomeric excess of over 99.5%. nih.govresearchgate.net

The following table summarizes the key enzymes and outcomes of this biocatalytic approach:

| Enzyme | Source | Substrate | Product Enantiomer | Enantiomeric Excess |

| d-LmLDH | Leuconostoc mesenteroides | 3,3,3-trifluoro-2-oxopropionic acid | (S)-3,3,3-trifluorolactic acid | >99.5% |

| l-LDH | Gallus (chicken) | 3,3,3-trifluoro-2-oxopropionic acid | (R)-3,3,3-trifluorolactic acid | >99.5% |

Furthermore, biocatalytic cascades, which combine multiple enzymatic steps in a single pot, have been developed for the asymmetric functionalization of alkenes to produce chiral 1,2-azidoalcohols, demonstrating the power of enzymatic synthesis in creating complex chiral molecules. nih.gov

Enzyme-Mediated Reductions for Enantiomer Generation (e.g., Lactate Dehydrogenases)

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Enzyme-mediated reductions offer a powerful and environmentally benign approach to generate specific enantiomers of chiral alcohols from prochiral ketones. Lactate dehydrogenases (LDHs), in particular, have demonstrated significant potential for the asymmetric reduction of α-keto acids to their corresponding α-hydroxy acids. nih.govresearchgate.net

While direct studies on the enzymatic reduction of 3,3-difluoro-2-oxopropanoic acid are not extensively documented, research on the closely related substrate, 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy), provides a strong precedent for the feasibility of this approach. A study on the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA) successfully employed both L-LDHs from animal sources and D/L-LDHs from lactic acid bacteria. nih.govresearchgate.net This enzymatic reduction, coupled with a cofactor regeneration system using formate dehydrogenase, resulted in the production of optically pure (S)-TFLA and (R)-TFLA with enantiomeric excess greater than 99.5%. nih.govresearchgate.net

The substrate specificity of lactate dehydrogenases is known to extend beyond their natural substrate, pyruvate. harvard.edu Various α-keto acids can be reduced with high enantioselectivity. harvard.edu For instance, the biocatalytic reduction of 3-(4-fluorophenyl)-2-oxopropionic acid to (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid has been successfully achieved on a multi-kilogram scale using a D-lactate dehydrogenase (D-LDH) and formate dehydrogenase (FDH) system. mdpi.comresearchgate.net This demonstrates the capability of LDHs to accommodate fluorinated substituents on the substrate.

The key parameters for a successful enzymatic reduction include the choice of the specific lactate dehydrogenase isozyme (L-LDH or D-LDH to obtain the desired enantiomer), pH, temperature, and an efficient cofactor regeneration system to ensure the continuous supply of NADH or NADPH. The table below summarizes the key enzymes and their roles in a potential biocatalytic system for the synthesis of enantiomerically pure this compound.

Table 1: Key Enzymes in the Biocatalytic Reduction of 3,3-Difluoro-2-oxopropanoic Acid

| Enzyme | Role in Synthesis |

| Lactate Dehydrogenase (LDH) | Catalyzes the stereoselective reduction of the ketone group in 3,3-difluoro-2-oxopropanoic acid to a hydroxyl group, forming either (R)- or (S)-3,3-Difluoro-2-hydroxypropanoic acid depending on the LDH isoform used. |

| Formate Dehydrogenase (FDH) | Used for the regeneration of the NADH cofactor, which is consumed during the reduction reaction catalyzed by LDH. This allows for the use of a catalytic amount of the expensive cofactor. |

Microbial Fermentation Systems for Fluorinated Organic Acids (non-human, non-clinical)

Microbial fermentation offers a promising avenue for the production of a wide range of organic acids from renewable feedstocks. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.netmdpi.com The application of this technology to the synthesis of fluorinated organic acids is an emerging field with significant potential. While the direct microbial production of this compound has not been extensively reported, existing research on the microbial synthesis of other fluorinated and non-fluorinated hydroxy acids provides a solid foundation for future development.

A notable example is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using a whole-cell transformation approach with E. coli. nih.gov In this study, E. coli was engineered to co-express methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein, enabling the production of 2-F-3-HP. nih.gov This demonstrates the capacity of microbial systems to be engineered to handle fluorinated substrates and produce fluorinated organic acids.

Furthermore, studies on the microbial defluorination of fluorinated carboxylic acids by activated sludge communities indicate that microorganisms possess enzymatic machinery capable of interacting with and transforming organofluorine compounds. acs.orgnih.govresearchgate.net This inherent microbial plasticity can be harnessed and engineered for the specific production of desired fluorinated molecules.

The production of the non-fluorinated analog, 3-hydroxypropionic acid (3-HP), has been extensively studied in various microorganisms, including Klebsiella pneumoniae, Escherichia coli, and Saccharomyces cerevisiae. nih.govmdpi.comnih.govmdpi.comresearchgate.net These organisms have been metabolically engineered to convert glycerol, a byproduct of biodiesel production, into 3-HP. nih.govmdpi.commdpi.com The established metabolic pathways and genetic engineering tools for 3-HP production could potentially be adapted for the synthesis of this compound, provided that the microbial host can tolerate and process the fluorinated precursor.

The table below outlines potential microbial chassis and the rationale for their use in the fermentation of this compound.

Table 2: Potential Microbial Systems for the Production of Fluorinated Organic Acids

| Microbial Chassis | Rationale for Use |

| Escherichia coli | Well-characterized genetics and physiology, extensive metabolic engineering toolbox, and demonstrated ability to produce other fluorinated organic acids. nih.gov |

| Pseudomonas putida | Known for its metabolic versatility and tolerance to various organic compounds, making it a robust host for bioproduction. |

| Saccharomyces cerevisiae | A well-established industrial microorganism with high tolerance to acidic conditions, which is beneficial for organic acid production. |

Advances in Fluorination Reagents and Methodologies Relevant to this compound Synthesis

The development of new fluorination reagents and methodologies has significantly advanced the synthesis of complex fluorinated molecules. These advances are highly relevant to the preparation of this compound, particularly in the synthesis of its precursor, 3,3-difluoro-2-oxopropanoic acid, or through direct fluorination strategies.

Electrophilic fluorinating agents have become indispensable tools in modern organic synthesis. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are known for their high reactivity and selectivity in the fluorination of a wide range of substrates, including α-keto esters. nih.govnih.govmdpi.comacs.orgresearchgate.netmdpi.com The enantioselective fluorination of α-branched aldehydes has been achieved using chiral primary amine catalysts, leading to the formation of α-fluoroaldehydes with high enantioselectivity. rsc.org These methods could potentially be adapted for the asymmetric fluorination of precursors to chiral this compound.

Recent progress has also been made in the development of methods for the synthesis of molecules with multiple contiguous stereogenic centers, including a C-F bond. mdpi.com For instance, the diastereoselective electrophilic fluorination of isatin-derived N-Boc ketimines using NFSI has been reported to produce fluorinated oxindole–pyrazolone adducts with vicinal tetrasubstituted stereocenters. mdpi.com

The synthesis of α-hydroxy β-fluoro/β-trifluoromethyl phosphonates has been achieved using fluorinated carbohydrate-derived building blocks, highlighting the utility of modular assembly in constructing complex fluorinated molecules. nih.gov This building block approach could be envisioned for the synthesis of this compound.

The table below summarizes some of the modern fluorination reagents and their potential applications in the synthesis of this compound.

Table 3: Modern Fluorination Reagents and Their Relevance

| Reagent/Methodology | Description | Potential Application in Synthesis |

| N-fluorobenzenesulfonimide (NFSI) | An electrophilic fluorinating agent used for the fluorination of a variety of nucleophiles, including enolates and silyl (B83357) enol ethers. nih.govnih.govmdpi.comacs.orgresearchgate.netmdpi.com | Fluorination of a suitable precursor to introduce one or both fluorine atoms at the C3 position. |

| Selectfluor® | A user-friendly, solid electrophilic fluorinating agent with broad applicability in organic synthesis. nih.govnih.govmdpi.com | Asymmetric fluorination of an α-keto ester precursor in the presence of a chiral catalyst. |

| Organocatalytic Fluorination | The use of small organic molecules as catalysts to achieve enantioselective fluorination reactions. rsc.org | Enantioselective synthesis of a chiral fluorinated precursor to this compound. |

Chemical Reactivity and Derivatization of 3,3 Difluoro 2 Hydroxypropanoic Acid

Reactions at the Carboxylic Acid Moiety of 3,3-Difluoro-2-hydroxypropanoic Acid

The carboxylic acid functionality is a primary site for transformations such as esterification, amidation, and reduction.

Esterification and Amidation Studies of the Carboxyl Group

The carboxyl group of this compound can be readily converted into esters and amides, which are valuable intermediates in organic synthesis.

Esterification: Following the principles of the Fischer-Speier esterification, the compound can be reacted with various alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, to yield the corresponding esters. organic-chemistry.orgchemguide.co.uk The reaction is an equilibrium process that is typically driven to completion by removing the water formed or using an excess of the alcohol. organic-chemistry.org

Amidation: The synthesis of amides from this compound is a key derivatization. For instance, 3,3-difluoro-2-hydroxypropanoic amide, an important intermediate for phosphodiesterase 10 inhibitors, can be derived from the parent acid. google.com The amidation process generally involves the activation of the carboxylic acid, often with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), followed by the addition of an amine. mdpi.com

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'-NH₂) | Coupling Agent (e.g., DCC, DIC) | Amide |

Reduction Reactions of the Carboxylic Acid Functionality

The carboxylic acid group can be reduced to a primary alcohol, yielding 3,3-difluoro-1,2-propanediol. This transformation is typically achieved using powerful reducing agents. Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards carboxylic acids. smolecule.com

Transformations Involving the Hydroxyl Group of this compound

The secondary hydroxyl group at the α-position is another key site for chemical modification, allowing for oxidation, etherification, and esterification reactions.

Oxidation Reactions of the α-Hydroxyl Moiety

The secondary hydroxyl group can be oxidized to a ketone, forming 3,3-difluoro-2-oxopropanoic acid. smolecule.com This transformation can be accomplished using a variety of common oxidizing agents. smolecule.com The choice of oxidant depends on the desired selectivity and reaction conditions.

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 3,3-Difluoro-2-oxopropanoic acid |

| Chromium trioxide (CrO₃) | 3,3-Difluoro-2-oxopropanoic acid |

Etherification and Esterification of the Hydroxyl Functionality

The hydroxyl group can undergo esterification by reacting with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine. mdpi.com This reaction yields an ester at the C2 position. Etherification, to form an ether at the C2 position, can also be achieved through reactions such as the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Reactivity of the Geminal Difluoromethylene Group

The geminal difluoromethylene (CF₂) group is a defining feature of the molecule and significantly impacts its chemical properties. While historically viewed as relatively inert, this group's electronic effects create unique reactivity patterns. nih.gov The high electronegativity of the fluorine atoms polarizes the C-F bonds, making the attached carbon atom electrophilic and influencing the acidity of neighboring protons. nih.gov

Modern synthetic strategies often aim for fluorine-retentive reactions, where the CF₂ moiety is preserved in the final product. nih.govdigitellinc.com The presence of the CF₂ group has several key effects on the molecule's reactivity and structure. nih.gov

| Property | Effect of the Geminal Difluoromethylene Group |

|---|---|

| Electronic Effect | Strongly electron-withdrawing, creating an electron-deficient (electrophilic) carbon center. nih.gov |

| Bonding & Geometry | Widens the internal C-CF₂-C bond angle compared to a non-fluorinated analogue. nih.gov |

| Reactivity | The difluorinated carbon can be a site for nucleophilic attack, though substitution of fluorine requires specific conditions. smolecule.comdigitellinc.com |

| Acidity | Increases the acidity of adjacent C-H bonds. |

While direct substitution of the fluorine atoms can be achieved under certain conditions, many reactions involving gem-difluoro compounds proceed through mechanisms that avoid C-F bond cleavage. smolecule.comnih.gov The electrophilic nature of the difluorinated carbon makes it susceptible to attack by nucleophiles, a characteristic exploited in various synthetic methodologies. nih.gov

Nucleophilic Substitution Reactions Adjacent to Fluorine

The presence of two highly electronegative fluorine atoms on the C3 carbon significantly influences the reactivity of the adjacent C2 position in this compound. These fluorine atoms exert a strong electron-withdrawing inductive effect, which can impact nucleophilic substitution reactions at the C2 position.

While direct nucleophilic substitution of the hydroxyl group at C2 is not extensively documented for this specific molecule, the principles of such reactions can be inferred from the behavior of similar α-hydroxy acids. The hydroxyl group is generally a poor leaving group and requires activation, typically through protonation under acidic conditions or conversion to a better leaving group like a tosylate or mesylate.

In a hypothetical SN2 reaction, a nucleophile would attack the C2 carbon, leading to the displacement of the activated hydroxyl group. However, the steric hindrance and electronic effects of the adjacent difluoromethyl group could influence the reaction rate. Conversely, an SN1-type mechanism would involve the formation of a carbocation at the C2 position. The stability of this carbocation would be significantly influenced by the strong electron-withdrawing nature of the CF2 group, which would destabilize an adjacent positive charge, making an SN1 pathway less favorable.

Research on analogous fluorinated compounds has shown that intramolecular nucleophilic substitution can lead to the formation of cyclic structures. For instance, derivatives of 2-hydroxy-3,3-difluoroalkanoic acids could potentially undergo cyclization to form lactones, particularly under conditions that favor esterification.

Table 1: Plausible Nucleophilic Substitution Reactions and Influencing Factors

| Reaction Type | Potential Nucleophile | Required Activation | Key Influencing Factors |

| Intermolecular Substitution (SN2) | Halides (e.g., Br⁻, I⁻), Azides (N₃⁻), Cyanides (CN⁻) | Protonation of OH, Conversion to OTs/OMs | Steric hindrance from CF₂H group, Solvent polarity |

| Intramolecular Substitution (Lactonization) | Carboxylate (internal) | Acid or base catalysis | Ring size of the resulting lactone, Reaction temperature |

It is important to note that the acidity of the C2 proton is also increased due to the inductive effect of the fluorine atoms, which could lead to competing elimination reactions under basic conditions.

Functional Group Interconversions Involving the Fluorine Atoms

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluorine atoms in this compound generally unreactive towards substitution. Direct displacement of the fluorine atoms by other nucleophiles is challenging and typically requires harsh reaction conditions or specialized reagents.

However, certain transformations that indirectly involve the difluoro moiety are conceivable. For instance, elimination reactions could be induced under strong basic conditions, leading to the formation of a fluorinated alkene. This would involve the removal of the C2 proton and one of the fluorine atoms from C3.

Another potential transformation could involve radical-based reactions. While less common for this class of compounds, under specific conditions, it might be possible to achieve a reductive defluorination or a C-H functionalization adjacent to the difluoro group.

Table 2: Potential Reactions for Modifying the Difluoro Moiety

| Reaction Type | Reagents/Conditions | Potential Product Type | Notes |

| Elimination | Strong base (e.g., NaH, LDA) | 3-Fluoro-2-hydroxy-2-propenoic acid derivative | Competes with other base-mediated reactions |

| Reductive Defluorination | Radical initiators, reducing agents | Monofluorinated or non-fluorinated propanoic acid derivatives | Requires specific and often harsh conditions |

| Carbene Formation | Thermal or photochemical decomposition of a precursor | Cyclopropanes (in the presence of alkenes) | Hypothetical, precursor synthesis would be necessary |

Cascade and Multicomponent Reactions Incorporating this compound

The multifunctional nature of this compound makes it a potentially valuable building block in cascade and multicomponent reactions (MCRs). Cascade reactions, which involve a series of intramolecular transformations, and MCRs, where three or more reactants combine in a single pot, are powerful tools for the efficient synthesis of complex molecules.

The hydroxyl and carboxylic acid groups of this compound can readily participate in esterification and amidation reactions, which are common steps in many MCRs. For example, it could act as the acid component in a Passerini or Ugi reaction. The presence of the difluoro group would introduce fluorine into the final product, which is often desirable in medicinal chemistry.

A hypothetical cascade reaction could involve an initial esterification or amidation, followed by an intramolecular cyclization. The specific pathway would depend on the other reactants and the reaction conditions. The difluoro group would likely influence the reactivity and selectivity of these transformations.

Table 3: Potential Multicomponent Reactions Involving this compound

| MCR Type | Role of this compound | Other Components | Potential Product |

| Passerini Reaction | Carboxylic acid | Aldehyde or Ketone, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | Carboxylic acid | Aldehyde or Ketone, Amine, Isocyanide | α-Acylamino carboxamide |

The incorporation of this fluorinated building block into such reactions would provide a straightforward route to novel, fluorine-containing scaffolds with potential applications in various fields.

Polymerization and Oligomerization Studies of this compound Derivatives

Hydroxy acids are well-known monomers for the synthesis of polyesters through condensation polymerization. This compound, possessing both a hydroxyl and a carboxylic acid group, can, in principle, undergo self-condensation to form a polyester (B1180765). The resulting polymer would have a repeating unit of [-O-CH(CHF₂)-C(O)-].

The presence of the difluoro group is expected to impart unique properties to the resulting polyester. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. Therefore, a polyester derived from this compound could exhibit enhanced properties compared to its non-fluorinated analogue, poly(lactic acid).

The polymerization would likely require a catalyst and the removal of water to drive the equilibrium towards the polymer. The molecular weight and properties of the resulting polymer would depend on the polymerization conditions, such as temperature, time, and the type of catalyst used.

Oligomerization, the formation of short-chain polymers, could also be controlled to produce specific oligomers with defined chain lengths. These fluorinated oligomers could find applications as surfactants or specialized lubricants.

Table 4: Expected Properties of Poly(this compound)

| Property | Expected Influence of the Difluoro Group | Potential Applications |

| Thermal Stability | Increased due to the strong C-F bonds | High-performance plastics, coatings |

| Chemical Resistance | Enhanced due to the electron-withdrawing nature of fluorine | Chemically resistant materials, biomedical implants |

| Hydrophobicity | Increased due to the presence of fluorine | Water-repellent coatings, specialized textiles |

| Biodegradability | Potentially altered compared to non-fluorinated polyesters | Controlled-release drug delivery, specialized packaging |

While specific polymerization studies on this compound are not widely reported, the general principles of polyester synthesis and the known effects of fluorination provide a strong basis for predicting its behavior and the properties of the resulting materials.

Applications of 3,3 Difluoro 2 Hydroxypropanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Fluorinated Pharmaceutical Intermediates

3,3-Difluoro-2-hydroxypropanoic acid is recognized as an important intermediate in the synthesis of pharmaceutical compounds. google.com The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for creating more complex fluorinated structures destined for therapeutic applications.

One notable application is in the production of phosphodiesterase 10 (PDE10) inhibitors. The amide derivative, 3,3-difluoro-2-hydroxypropionamide, which can be readily synthesized from the parent acid, is a crucial intermediate in the manufacturing process of these inhibitors. google.com PDE10 is a key enzyme in cellular signal transduction, and its inhibitors are being investigated for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Additionally, the structural motif of a 2-hydroxypropanoic acid is found in various biologically active molecules. For instance, a related class of compounds, alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid, have been identified as broad-spectrum antiviral agents. nih.gov These esters are believed to be cellularly uptaken and then hydrolyzed to the parent acid, which is the active form of the drug. nih.gov This highlights the potential of the core 2-hydroxypropanoic acid structure in designing new therapeutic agents.

Research into the biological activity of this compound has indicated its potential to modulate enzyme activity. smolecule.com The presence of the difluoromethyl group can enhance its binding to molecular targets, suggesting potential for its use in the development of enzyme inhibitors or other bioactive molecules. smolecule.com

Table 1: Examples of Pharmaceutical Applications

| Application Area | Intermediate Compound | Target |

|---|---|---|

| Neurological Disorders | 3,3-Difluoro-2-hydroxypropionamide | Phosphodiesterase 10 (PDE10) |

Building Block in Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. google.com The introduction of fluorine into pesticides can lead to enhanced efficacy, stability, and target specificity. nih.gov Fluorinated compounds are a significant and growing class of active ingredients in herbicides, insecticides, and fungicides.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its acknowledged importance as an intermediate suggests its use in the proprietary research and development pipelines of agrochemical companies. google.com The synthesis of novel active ingredients often involves the use of unique fluorinated building blocks to create molecules with desired biological activities and environmental profiles.

The general strategy involves using small, functionalized fluorinated molecules like this compound to construct larger, more complex active ingredients. The dual functionality of the hydroxyl and carboxylic acid groups allows for a variety of chemical transformations, making it a versatile starting point for the synthesis of diverse molecular scaffolds.

Role in the Synthesis of Advanced Materials and Polymers

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net While there is a broad field of research into fluoropolymers, the direct use of this compound as a monomer in polymerization is not well-documented in the available literature.

However, related compounds have been explored for the creation of novel fluorinated biopolymers. For example, there has been research into the biocatalytic synthesis of poly(2-fluoro-3-hydroxypropionic acid). nih.gov This suggests the potential for developing biodegradable polymers with unique properties conferred by the fluorine substituent. Although this involves a different isomer, it points to the general interest in using fluorinated hydroxy acids as precursors to advanced materials.

The synthesis of fluoropolymers often involves the polymerization of fluoroalkenes. 20.210.105 It is conceivable that this compound could be chemically modified to produce a polymerizable monomer, although specific examples of this are not readily found.

Development of Chiral Fluorinated Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The development of new and efficient chiral auxiliaries is a significant area of research in asymmetric synthesis. While fluorinated groups can be beneficial in tuning the electronic and steric properties of these auxiliaries, there is no specific information in the reviewed literature detailing the use of this compound for the development of chiral auxiliaries or ligands.

The synthesis of the related chiral 3,3,3-trifluoro-2-hydroxypropanoic acid has been a subject of study, indicating an interest in chiral fluorinated lactic acid derivatives. nih.gov However, the application of the difluoro-analogue as a tool for asymmetric synthesis itself is not documented.

Contributions to Complex Molecular Architecture Construction in Organic Synthesis

The total synthesis of complex natural products and other intricate molecular architectures often relies on the use of versatile and functionalized building blocks. lkouniv.ac.in These building blocks allow for the efficient and controlled assembly of the target molecule.

While this compound possesses functionalities that could make it a useful building block in complex synthesis, specific examples of its application in the total synthesis of natural products or other complex molecules are not found in the surveyed literature. The strategies for asymmetric synthesis of complex targets often involve chiral pool starting materials, diastereoselective reactions, or asymmetric catalysis, and while fluorinated building blocks are used, the specific role of this compound in this context is not highlighted. nih.gov

Spectroscopic and Advanced Analytical Characterization Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3,3-Difluoro-2-hydroxypropanoic acid. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons at the C2 and C3 positions, as well as for the hydroxyl and carboxylic acid protons. The proton at C2 (CH-OH) would appear as a doublet of doublets, split by the adjacent proton at C3 and the two fluorine atoms. The proton at C3 (CHF₂) is expected to be a triplet of doublets, arising from coupling to the two geminal fluorine atoms and the vicinal proton at C2. The hydroxyl and carboxylic acid protons are typically broad singlets, and their positions can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The C1 (carboxyl) carbon would appear at the lowest field. The C2 carbon, being attached to an oxygen atom, would resonate at a characteristic chemical shift. The C3 carbon, directly bonded to two fluorine atoms, would exhibit a large one-bond carbon-fluorine coupling (¹JCF), causing its signal to appear as a triplet.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for analyzing fluorinated compounds. huji.ac.il For this compound, the two geminal fluorine atoms are chemically equivalent and would produce a single signal. This signal would be split into a doublet by the vicinal proton on C3 (³JHF) and further split into a doublet by the proton on C2 (³JHF), resulting in a doublet of doublets. rsc.orgrsc.org The use of chiral derivatizing agents or chiral solvating agents in ¹⁹F NMR can also be a rapid method for determining enantiomeric purity, as the fluorine atoms in the two enantiomers become diastereotopic and may exhibit different chemical shifts. analytica-world.comphys.org

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Key Couplings |

|---|---|---|---|---|

| ¹H | -COOH | Broad, >10 | Singlet (broad) | - |

| ¹H | -OH | Variable, broad | Singlet (broad) | - |

| ¹H | C2-H | ~4.0 - 4.5 | Doublet of Doublets | ³JHH, ³JHF |

| ¹H | C3-H | ~5.8 - 6.5 | Triplet of Doublets (or Doublet of Doublets of Doublets) | ²JHF, ³JHH |

| ¹³C | C1 (-COOH) | ~170 - 180 | Singlet | - |

| ¹³C | C2 (-CHOH) | ~70 - 75 | Doublet (due to ²JCF) | ²JCF |

| ¹³C | C3 (-CHF₂) | ~110 - 120 (t) | Triplet | ¹JCF |

| ¹⁹F | C3-F₂ | ~ -90 to -120 | Doublet of Doublets | ²JHF, ³JHF |

Mass Spectrometry Techniques for the Elucidation of Complex Derivatives

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI), particularly in negative ion mode, is well-suited for analyzing carboxylic acids.

Under collision-induced dissociation (CID) conditions, deprotonated α-hydroxy carboxylic acids exhibit characteristic fragmentation pathways. nih.gov A common fragmentation for these acids is the neutral loss of formic acid (46 Da). nih.govnih.gov For this compound, this would correspond to the loss of a difluoro-analogue of formic acid. Another significant fragmentation pathway for α-hydroxy acids leads to the formation of the hydroxycarbonyl (B1239141) anion at m/z 45. nih.gov This diagnostic ion can help confirm the α-hydroxy acid moiety within a larger derivative structure. nih.govnih.gov

When analyzing complex derivatives, such as esters or amides, the fragmentation patterns will be influenced by the nature of the derivatizing group. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which is invaluable for identifying unknown products or metabolites.

| m/z Value (Predicted) | Ion Description | Fragmentation Pathway |

|---|---|---|

| 125.00 | [M-H]⁻ (Deprotonated Parent Ion) | ESI in negative mode |

| 81.01 | [M-H - CO₂]⁻ | Loss of carbon dioxide |

| 45.00 | [HOCO]⁻ (Hydroxycarbonyl anion) | Characteristic fragment of α-hydroxy acids nih.gov |

Advanced Chromatographic Methods for Enantiomeric Separation and Purity Determination

Since the C2 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. quora.com The separation and quantification of these enantiomers are critical, and this is typically achieved using chiral high-performance liquid chromatography (HPLC).

Direct enantiomeric resolution involves the use of a Chiral Stationary Phase (CSP). For acidic compounds like this, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely applicable for the separation of a broad range of chiral compounds, including carboxylic acids. mdpi.com

Macrocyclic Antibiotic CSPs: Chiral selectors like teicoplanin are known to provide excellent enantioselectivity for α-hydroxy acids and their derivatives, often operating in reversed-phase or polar organic modes. nih.gov

Crown Ether-based CSPs: These are particularly effective for separating chiral molecules containing primary amino groups, but can also be applied to other classes of compounds. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. nih.gov Normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol), or polar organic modes can be employed. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and ensure good peak shape and reproducibility.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Chiral HPLC | Separation of enantiomers |

| Stationary Phase | Polysaccharide-based (e.g., Chiralcel®) or Macrocyclic Antibiotic (e.g., Chirobiotic® T) | Provides chiral recognition mdpi.comnih.gov |

| Mobile Phase | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | Elution of the analyte |

| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape for acidic compounds |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (LC-MS) | Quantification and identification |

X-ray Crystallography for Absolute Configuration Assignment of Chiral Analogs

While NMR and chromatography can establish the relative configuration and enantiomeric purity, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.govspringernature.com However, small, flexible, and highly polar molecules like this compound can be challenging to crystallize directly.

A common and effective strategy is to form a crystalline derivative with a chiral molecule of a known, fixed absolute configuration. researchgate.netresearchgate.net This can be achieved by:

Formation of a Diastereomeric Salt: Reacting the racemic acid with a chiral base (e.g., a chiral amine) can produce two diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. Analyzing a single crystal of one of the diastereomeric salts allows for the determination of its three-dimensional structure.

Covalent Derivatization: Esterifying the acid with a chiral alcohol of known configuration creates a mixture of two diastereomers which can be separated chromatographically. Subsequent crystallization of a single diastereomer and X-ray analysis will reveal its structure.

Once a suitable crystal of a derivative (a chiral analog) is obtained, X-ray diffraction analysis determines the spatial arrangement of all atoms. Because the absolute configuration of the incorporated chiral auxiliary is already known, the absolute configuration of the this compound moiety can be unambiguously assigned. nih.govresearchgate.net The quality of the absolute structure determination is often assessed using the Flack parameter, which should refine to a value close to zero for the correct enantiomer. ox.ac.uk

| Step | Method | Rationale |

|---|---|---|

| 1. Derivatization | React the racemic acid with a single enantiomer of a chiral amine or alcohol. | Creates a mixture of diastereomers, which are easier to separate and crystallize than enantiomers. researchgate.net |

| 2. Separation/Purification | Fractional crystallization or chromatography. | Isolate a single, pure diastereomer. |

| 3. Crystallization | Grow a single crystal of the purified diastereomer suitable for X-ray diffraction. | A high-quality crystal is required for data collection. thieme-connect.de |

| 4. Data Collection & Structure Solution | Single-crystal X-ray diffraction. | Determines the 3D structure and relative stereochemistry of the derivative. |

| 5. Assignment of Absolute Configuration | Relate the determined structure to the known configuration of the chiral auxiliary. Assess the Flack parameter. ox.ac.uk | Unambiguously assigns the (R) or (S) configuration to the parent acid. |

Theoretical and Computational Chemistry Studies of 3,3 Difluoro 2 Hydroxypropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of molecules. For a compound like 3,3-Difluoro-2-hydroxypropanoic acid, these methods would typically be used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule and identify electrophilic and nucleophilic sites. Global reactivity descriptors, derived from the electronic structure, provide quantitative measures of chemical behavior.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

This table outlines standard descriptors used in computational chemistry. Specific values for this compound are not available in the searched literature.

Conformation Analysis and Stereochemical Prediction via Computational Methods

Computational methods are crucial for analyzing the conformational landscape of flexible molecules. For this compound, which has rotatable bonds, a systematic conformational search would be performed to identify all possible low-energy structures (conformers). This involves calculating the potential energy surface as a function of key dihedral angles.

Techniques such as molecular mechanics or more accurate quantum mechanical methods are employed to optimize the geometry of each conformer and calculate their relative energies. The results of these analyses help predict the most stable conformation(s) of the molecule in the gas phase or in solution, and are essential for understanding its stereochemical properties and how it might interact with other molecules. Studies on similar small, fluorinated carboxylic acids have shown that multiple stable conformers can exist, with their relative populations being temperature-dependent.

Molecular Modeling of Intermolecular Interactions (e.g., enzyme-ligand binding in non-human systems)

Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is used to study how a ligand like this compound might interact with a biological target, such as an enzyme.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor's active site, providing insights into potential binding modes and affinities. Following docking, MD simulations can be run to model the dynamic behavior of the enzyme-ligand complex over time. These simulations provide a more detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the binding. While some sources suggest this compound may act as a modulator of enzyme activity due to its structural features, specific computational studies detailing these interactions are not available. smolecule.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can understand how a reaction proceeds step-by-step. For this compound, this could involve simulating its oxidation, reduction, or substitution reactions. These theoretical investigations can predict reaction outcomes, explain selectivity, and guide the design of new synthetic routes. However, no specific computational studies elucidating reaction mechanisms involving this compound were found in the conducted searches.

Biological and Biochemical Research Applications Non Human, Non Clinical Focus

Modulation of Enzyme Activity by 3,3-Difluoro-2-hydroxypropanoic Acid and its Analogs

Fluorinated organic compounds, due to the unique properties of the fluorine atom, can exhibit significant biological activity. Their ability to act as enzyme inhibitors or modulators is a key area of investigation.

While direct studies on the in vitro enzyme inhibition or activation mechanisms of this compound are not extensively documented in publicly available research, the principles of enzyme kinetics suggest that as an analog of natural substrates, it could potentially interact with various enzymes. The presence of fluorine atoms can alter the electronic properties and binding affinities of the molecule to an enzyme's active site, potentially leading to competitive or non-competitive inhibition. Further in vitro studies are necessary to elucidate the specific enzymatic targets and the kinetics of these interactions.

Analogs of this compound have been identified as inhibitors of Protein Tyrosine Phosphatases (PTPs). A study focusing on 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acids, which share a similar structural core, demonstrated their potential as PTP1B inhibitors. nih.gov This research, conducted using an Sf9 cell-based assay derived from the insect Spodoptera frugiperda, aligns with the non-human focus of this article. nih.gov The study revealed that these compounds could achieve IC50 values in the micromolar range, indicating a significant inhibitory effect on this non-human PTP enzyme. nih.gov

The following table summarizes the inhibitory activity of representative 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acid analogs against PTP1B in a non-human system.

Table 1: Inhibitory Concentration (IC50) of 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic Acid Analogs against PTP1B in an Sf9 Cell-Based Assay

| Compound Analog | Core Structure | IC50 (µM) |

|---|---|---|

| Analog 1 | 2-(indol-3-yl)-3,3,3-trifluoro-2-hydroxypropionic acid | 3-60 |

| Analog 2 | 2-phenyl-3,3,3-trifluoro-2-hydroxypropionic acid | 3-60 |

Investigation of Metabolic Pathway Perturbations in Microorganisms

The introduction of xenobiotic compounds, such as fluorinated carboxylic acids, into microbial environments can lead to significant perturbations of their metabolic pathways. This can manifest as either the inhibition of normal metabolic processes or the biotransformation of the compound by the microorganisms.

While direct studies on the effect of this compound on bacterial fermentation are limited, the known antimicrobial properties of propionic acid and its derivatives suggest a potential for metabolic disruption. nih.govresearchgate.net Propionic acid is known to inhibit the growth of various bacteria and fungi. nih.gov This inhibitory action is often attributed to the disruption of cell membrane function and the acidification of the cytoplasm, which can interfere with essential metabolic processes. It is plausible that this compound, as a propionic acid derivative, could exert similar or enhanced antimicrobial effects due to the presence of fluorine, which can increase the compound's acidity and lipophilicity, potentially leading to greater membrane permeability and intracellular disruption.

The biotransformation of fluorinated organic compounds by microorganisms is a growing area of research. Studies on the aerobic degradation of short-chain fluorinated carboxylic acids by activated sludge communities have shown that the position of fluorine atoms significantly influences the susceptibility of these compounds to microbial attack. researchgate.netacs.orgnsf.gov For instance, a study on the aerobic defluorination of various C3-C5 fluorinated carboxylic acids demonstrated that compounds with specific fluorine substitution patterns could be defluorinated by microbial consortia. researchgate.netacs.orgnsf.gov

Notably, 3,3,3-trifluoropropionic acid, a close analog of this compound, has been shown to be almost completely defluorinated by activated sludge communities. researchgate.netnsf.gov The proposed mechanism for this defluorination involves a β-elimination pathway. nih.gov This suggests that microbial systems possess the enzymatic machinery to cleave carbon-fluorine bonds in certain short-chain fluorinated acids. It is therefore conceivable that this compound could also be subject to biotransformation by similar microbial communities, although the presence of the hydroxyl group at the C-2 position may influence the specific metabolic pathway and the efficiency of defluorination.

The following table summarizes the observed microbial defluorination of a key analog of this compound.

Table 2: Microbial Defluorination of a this compound Analog by Activated Sludge Communities

| Compound Analog | Microbial System | Observation |

|---|---|---|

| 3,3,3-trifluoropropionic acid | Activated Sludge | Almost complete defluorination |

Future Directions and Emerging Research Avenues for 3,3 Difluoro 2 Hydroxypropanoic Acid

Development of Sustainable and Green Synthesis Routes

The synthesis of organofluorine compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. The future of synthesizing 3,3-Difluoro-2-hydroxypropanoic acid is geared towards the adoption of green chemistry principles to enhance sustainability and reduce environmental impact. Key areas of development include the use of safer solvents, biocatalysis, and energy-efficient reaction conditions.

One of the most promising green approaches is the use of biocatalysis, which employs enzymes to perform specific chemical transformations under mild conditions. While conventional chemical synthesis often requires harsh reagents and extreme temperatures or pressures, enzymatic methods offer high selectivity and efficiency with a significantly lower environmental footprint. For instance, research on the biocatalytic synthesis of the related compound, 2-fluoro-3-hydroxypropionic acid, has demonstrated the feasibility of using engineered microorganisms like E. coli for production. This approach, which can be entirely biocatalytic, presents considerable advantages in terms of environmental and safety impacts over traditional chemical methods. Future research will likely focus on identifying or engineering enzymes capable of acting on precursors to produce this compound, thereby offering a scalable and sustainable alternative to conventional synthesis.

The principles of green chemistry extend beyond biocatalysis to include the use of alternative solvents to minimize waste and toxicity. Strategies such as flow chemistry, which allows for precise control over reaction conditions and improved safety, are also being explored for the synthesis of organic compounds, including active pharmaceutical ingredients. These methods can lead to safer and more efficient production processes. The development of such green synthetic routes is crucial for reducing the environmental impact of chemical manufacturing.

| Synthesis Aspect | Conventional Approach | Emerging Green Approach | Potential Benefit |

|---|---|---|---|

| Catalyst | Precious metals, toxic reagents | Biocatalysts (enzymes, whole cells) | High selectivity, mild conditions, reduced waste |

| Solvents | Hazardous organic solvents | Water, supercritical fluids, ionic liquids | Reduced toxicity and environmental impact |

| Energy | High temperature and pressure | Microwave-assisted synthesis, flow chemistry | Reduced energy consumption and reaction times |

| Feedstocks | Petroleum-based | Renewable resources (e.g., biomass) | Increased sustainability |

Exploration of Novel Catalytic Transformations and Derivatizations

The functional groups of this compound—a carboxylic acid, a hydroxyl group, and a difluoromethylene group—offer a rich platform for novel catalytic transformations and derivatizations. Future research is expected to unlock new synthetic pathways to create a diverse range of valuable molecules.

Catalytic decarboxylation is one such avenue. Recent advancements have demonstrated the use of photoredox and silver-catalyzed methods for the decarboxylative fluorination of aliphatic carboxylic acids. the-innovation.orgnih.gov These methods allow for the direct conversion of a carboxylic acid group into a C-F bond under mild conditions, a transformation that could be applied to this compound to generate new trifluorinated compounds. Similarly, iron-catalyzed decarboxylative fluorination under visible light presents an inexpensive and efficient protocol. the-innovation.org

The hydroxyl and carboxyl groups are also ripe for derivatization. Standard organic synthesis techniques can be employed to convert these groups into esters, amides, and ethers, thereby modifying the compound's physical and chemical properties for specific applications. For example, derivatization is a common strategy in analytical chemistry to improve the detection of molecules like carboxylic acids in methods such as high-performance liquid chromatography (HPLC). princeton.edu Exploring these derivatization reactions could lead to new polymers, bioactive molecules, or analytical standards.

Furthermore, the development of novel catalysts is key to expanding the reaction scope. This includes chiral catalysts for enantioselective transformations, which are crucial in the synthesis of pharmaceuticals. acsgcipr.org The design of catalysts that can selectively act on the C-F bonds or facilitate reactions at the carbon bearing the fluorine atoms would open up new possibilities for creating complex fluorinated architectures.

| Transformation Type | Catalytic System | Potential Product Class | Key Advantage |

|---|---|---|---|

| Decarboxylative Fluorination | Photoredox Catalysis (e.g., Iridium-based) | Trifluoroalkanes | Mild, redox-neutral conditions |

| Decarboxylative Fluorination | Silver-Catalyzed (AgNO₃) | Alkyl Fluorides | Functional group tolerance, aqueous solution |

| Decarboxylative Fluorination | Iron-Catalyzed (Visible Light) | Alkyl Fluorides | Inexpensive, scalable |

| Asymmetric α-Fluorination | Dual Metal-Ketene Enolate Activation | Optically active α-fluoro acids | High enantioselectivity |

| Esterification/Amidation | Acid/Base Catalysis | Esters, Amides | Functional group modification |

Integration into Advanced Functional Materials Development

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and hydrophobicity, make fluorinated compounds highly valuable in materials science. numberanalytics.com this compound can be viewed as a fluorinated analog of lactic acid, a well-known monomer for the biodegradable polymer polylactic acid (PLA). nih.gov This structural similarity suggests a significant potential for this compound as a monomer for novel fluorinated polyesters.

The polymerization of this compound could lead to poly(this compound), a polyester (B1180765) with potentially enhanced properties compared to PLA. The presence of the difluoromethylene group is expected to increase the polymer's thermal stability, chemical resistance, and hydrophobicity. wikipedia.org These properties are highly desirable in advanced functional materials for a variety of applications, from high-performance plastics to biomedical devices. nih.gov

In the biomedical field, PLA and its copolymers are widely used for applications such as drug delivery, implants, and tissue engineering due to their biocompatibility and biodegradability. nih.gov A fluorinated version could offer advantages such as altered degradation rates and modified surface properties, which could be beneficial for controlling drug release or modulating interactions with biological systems. The inherent properties of fluoropolymers, such as low friction coefficients, could also be advantageous in certain medical implants. nih.gov

Furthermore, the incorporation of fluorinated monomers into copolymers with lactic acid or other monomers could allow for the fine-tuning of material properties to meet the demands of specific applications. Research in this area would involve exploring different polymerization techniques, characterizing the resulting polymers, and evaluating their performance in targeted applications.

Deeper Understanding of Bio-Fluorination Mimicry and its Implications (non-human)

Nature offers a fascinating blueprint for fluorination through the fluorinase enzyme, the only known enzyme capable of forming a carbon-fluorine bond. wikipedia.org This enzyme catalyzes the reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine. acsgcipr.org A deeper understanding of this natural fluorination process holds immense potential for developing biomimetic catalysts for the synthesis of a wide range of organofluorine compounds, including this compound.

The fluorinase enzyme achieves its remarkable catalytic feat under mild, aqueous conditions, a stark contrast to many synthetic fluorination methods. numberanalytics.com Studying its structure and mechanism can provide crucial insights into how to design synthetic catalysts that can mimic its function. researchgate.net For example, the enzyme's active site creates a specific environment that facilitates the nucleophilic attack of the fluoride ion. numberanalytics.com Replicating this environment in a synthetic catalyst is a key goal of biomimetic chemistry.

Research in this area could focus on several aspects. Firstly, exploring the substrate scope of natural fluorinases and their engineered variants could reveal pathways to new fluorinated molecules. nih.gov While the native enzyme has a limited substrate range, protein engineering could expand its capabilities. Secondly, the principles of fluorinase catalysis can inform the design of small-molecule catalysts that operate under similar green conditions. These biomimetic catalysts could offer a more sustainable and selective alternative to traditional fluorination reagents.

The implications of mastering bio-fluorination mimicry are vast. It could lead to the efficient, environmentally friendly synthesis of complex fluorinated molecules that are currently difficult or impossible to produce. For non-human applications, this could include the development of new agrochemicals, advanced materials, and specialized industrial chemicals with enhanced properties. The study of fluorinases and the development of biomimetic systems represent a frontier in fluorine chemistry with the potential to revolutionize how we create fluorinated compounds. the-innovation.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-2-hydroxypropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves fluorination of a precursor such as 2-hydroxypropanoic acid. Key steps include:

- Fluorination : Use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or SF₄ under anhydrous conditions .

- Protection of hydroxyl group : Temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during fluorination .

- Acid hydrolysis : Deprotection and isolation of the final product under controlled pH (e.g., using HCl or NaOH).

Q. Critical Factors :

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Essential for confirming fluorine substitution patterns. Chemical shifts typically range between -100 to -150 ppm for CF₂ groups .

- ¹H NMR : Identifies the hydroxyl proton (broad peak at δ 5–6 ppm) and adjacent CH group (δ 4–5 ppm).

- IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: 154.02 for C₃H₄F₂O₃).

Note : Coupling constants in NMR (e.g., J₆-F for vicinal F atoms) provide insights into stereoelectronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols) .

- Steric Effects : The CF₂ group introduces steric hindrance, potentially reducing reactivity with bulky nucleophiles.

Q. Experimental Design :

- Compare reaction rates of this compound with non-fluorinated analogs (e.g., 2-hydroxypropanoic acid) in esterification or amidation reactions.

- Use computational modeling (DFT) to map charge distribution and transition states .

Example : In esterification with methanol, fluorinated derivatives may exhibit 2–3× faster kinetics but require acid catalysis (e.g., H₂SO₄) to offset steric barriers .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during esterification of this compound?

Methodological Answer:

- Low-Temperature Reactions : Conduct esterification below 40°C to suppress decarboxylation .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to direct reactivity toward the carboxylic acid .

- Catalyst Selection : Use mild catalysts like DCC/DMAP instead of strong acids to minimize decomposition .

Case Study : Methyl ester synthesis achieved in 75% yield using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF at 25°C .

Q. How does fluorination impact the compound’s potential as an enzyme inhibitor?

Methodological Answer:

Q. Experimental Approach :

- Test inhibitory activity against target enzymes (e.g., cyclooxygenase or proteases) using fluorinated vs. non-fluorinated analogs.

- Measure IC₅₀ values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .

Example : Fluorinated salicylic acid derivatives show 10–50× higher affinity for COX-2 compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How to resolve conflicting values?

Methodological Answer:

- Solvent Polarity : Conflicting solubility values may arise from solvent choice (e.g., high solubility in polar aprotic solvents like DMSO vs. low solubility in water).

- pH Dependence : Solubility increases in alkaline conditions due to deprotonation of the carboxylic acid group .

Resolution : Standardize measurement conditions (e.g., pH 7.4 buffer for biological studies) and report solvent/pH explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.